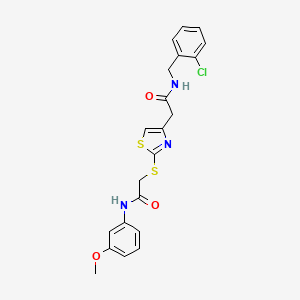

1-(2-chlorobenzyl)-1H-indole-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chlorobenzyl is a component used in the synthesis of various chemical compounds . Indole-3-carboxylic acid is a derivative of indole, which is a heterocyclic compound that is important in many biological systems .

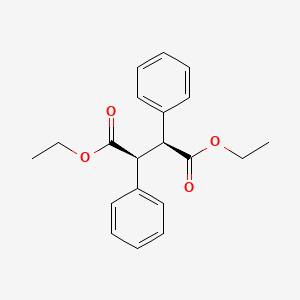

Molecular Structure Analysis

While the specific molecular structure analysis for “1-(2-chlorobenzyl)-1H-indole-3-carboxylic acid” is not available, similar compounds have been analyzed using techniques such as X-ray diffraction, IR spectroscopy, and NMR spectroscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, benzyl chloride is a colorless liquid that is denser than water and insoluble in water .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

1-(2-Chlorobenzyl)-1H-indole-3-carboxylic acid and its derivatives have been a focal point in synthetic chemistry due to their potential therapeutic applications and their role as building blocks in organic synthesis. The one-pot synthesis of heterocyclic β-chlorovinyl aldehydes, including 3-chloro-1H-indole-2-carboxaldehydes, demonstrates the versatility of these compounds in synthetic chemistry. These compounds are obtained using Vilsmeier reagent, showcasing a method for constructing complex molecular structures efficiently (Majo & Perumal, 1996).

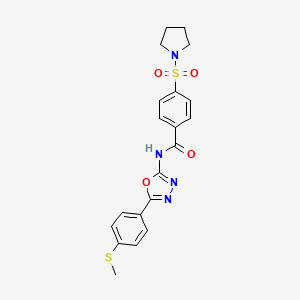

Fluorescent Properties

Research on the palladium-catalyzed direct and decarboxylative arylations of carboxyindoles, including derivatives similar to 1-(2-chlorobenzyl)-1H-indole-3-carboxylic acid, has led to the development of fluorescent diarylindoles. These compounds serve as efficient blue emitters with high quantum yields, highlighting their potential use in materials science and as fluorescent markers (Miyasaka et al., 2009).

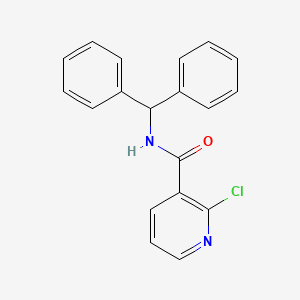

Antibacterial and Antifungal Activities

A series of indole-2-carboxylic acid derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds have shown significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as against fungi like Candida albicans, suggesting their potential in developing new antimicrobial agents (Raju et al., 2015).

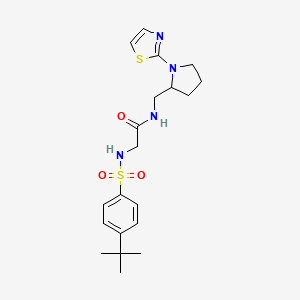

Pharmacological Evaluation

The pharmacological evaluation of indole-2-carboxylic acid derivatives, particularly as selective glycine-site NMDA receptor antagonists, illustrates their potential in neuropharmacology. These compounds are synthesized to optimize in vivo potency and binding activity, contributing to the development of treatments for neurological disorders (Baron et al., 2005).

Organic Synthesis and Catalysis

Research in organic synthesis and catalysis has explored the utility of indole-3-carboxylic acids in various reactions, including carboxylation, ethoxycarbonylation, and carbamoylation of indoles. These studies provide insights into the mechanistic aspects of these reactions and open up new pathways for the synthesis of indole-based compounds with potential applications in medicinal chemistry and material science (Nemoto et al., 2016).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[(2-chlorophenyl)methyl]indole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO2/c17-14-7-3-1-5-11(14)9-18-10-13(16(19)20)12-6-2-4-8-15(12)18/h1-8,10H,9H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFMAKQIHSUMLCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-chlorobenzyl)-1H-indole-3-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S,4R)-3,4-Dihydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid](/img/structure/B2823658.png)

![3-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2823663.png)

![6-(2,3-Dimethylphenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2823665.png)

![7-(4-fluorophenyl)-1,3-dimethyl-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2823666.png)

![2-[3-(4-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2823670.png)

![{5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 4-cyanobenzenecarboxylate](/img/structure/B2823672.png)